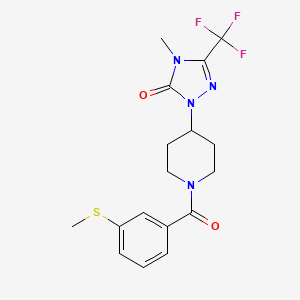
4-methyl-1-(1-(3-(methylthio)benzoyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-1-(1-(3-(methylthio)benzoyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C17H19F3N4O2S and its molecular weight is 400.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-methyl-1-(1-(3-(methylthio)benzoyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one , identified by its CAS number 2034602-36-1 , has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C17H19F3N4O2S, with a molecular weight of 400.4 g/mol . The structure features a triazole ring, which is known for its role in various biological activities, particularly in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C17H19F3N4O2S |
| Molecular Weight | 400.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound is primarily linked to its interaction with specific molecular targets in cellular pathways. Research indicates that compounds containing triazole moieties often exhibit significant antiviral and anticancer properties. The exact mechanism by which this compound exerts its effects remains to be fully elucidated but may involve modulation of key enzymes or receptors involved in cell signaling.
Antiviral Activity
Preliminary studies suggest that derivatives of triazole compounds can inhibit viral replication. For instance, research on similar structures has shown effectiveness against Hepatitis C virus (HCV) by targeting the NS5B RNA polymerase with IC50 values in the low micromolar range (around 0.35 μM) . While specific data on this compound's antiviral efficacy is limited, its structural similarities to known antiviral agents suggest potential activity.
Anticancer Activity
Triazole derivatives have been explored as inhibitors of polo-like kinase 1 (Plk1), a critical regulator in cancer cell mitosis. Inhibitors targeting Plk1 have shown promise in preclinical models, demonstrating reduced cell proliferation and increased apoptosis in cancer cell lines . The potential for This compound to act similarly warrants further investigation.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of triazole-based compounds for their biological activities:
- In Vitro Studies : Compounds structurally related to this triazole derivative have been tested against various cancer cell lines, showing promising results with respect to cytotoxicity and selectivity indices.
- Structure-Activity Relationship (SAR) : Research has indicated that modifications at specific positions on the triazole ring can enhance biological activity. For example, substituents like trifluoromethyl groups are often associated with increased potency against certain targets .
- Toxicity Profiles : Early toxicity assessments indicate that while some triazole derivatives exhibit potent biological activity, they may also present cytotoxic effects at higher concentrations. This highlights the importance of optimizing dosing regimens in therapeutic applications.
特性
IUPAC Name |
4-methyl-2-[1-(3-methylsulfanylbenzoyl)piperidin-4-yl]-5-(trifluoromethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O2S/c1-22-15(17(18,19)20)21-24(16(22)26)12-6-8-23(9-7-12)14(25)11-4-3-5-13(10-11)27-2/h3-5,10,12H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDFJUOBQBYPRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)SC)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














